molecular formula C21H29N3O2S B2942699 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 898622-87-2

1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2942699
CAS No.: 898622-87-2
M. Wt: 387.54
InChI Key: RHGNUOSMDRTOPZ-DQRAZIAOSA-N
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Description

1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a morpholine group, and a dimethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine group and the dimethylphenyl imino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(piperidin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one: Similar structure but with a piperidine group instead of a morpholine group.

    1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(pyrrolidin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one: Similar structure but with a pyrrolidine group instead of a morpholine group.

Uniqueness

The uniqueness of 1-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(2,3-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-15-7-5-8-19(16(15)2)22-21-24(17(3)20(27-21)18(4)25)10-6-9-23-11-13-26-14-12-23/h5,7-8H,6,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGNUOSMDRTOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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